Bienvenue dans la boutique en ligne BenchChem!

SSTC3

Pharmacokinetics Bioavailability CRC Xenograft

SSTC3 is the compound of choice for in vivo WNT pathway studies requiring systemic exposure and a favorable GI safety profile. Unlike first-gen CK1α activators (e.g., pyrvinium) that lack bioavailability, or tankyrase inhibitors that cause on-target intestinal toxicity, SSTC3 delivers brain-penetrant efficacy in APC/CTNNB1/KRAS-mutant CRC and metastatic medulloblastoma models at 15 mg/kg IP. Procure SSTC3 for reproducible, translationally relevant antitumor data without the confounding effects of GI damage.

Molecular Formula C23H17F3N4O3S2
Molecular Weight 518.53
CAS No. 242422-09-8
Cat. No. B611014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTC3
CAS242422-09-8
SynonymsSSTC-3;  SSTC 3;  SSTC3
Molecular FormulaC23H17F3N4O3S2
Molecular Weight518.53
Structural Identifiers
SMILESO=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3
InChIInChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)
InChIKeyHSFAATUFWDDUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SSTC3 (CAS 242422-09-8) CK1α Activator for WNT-Dependent Cancer Research: Procurement & Selection Guide


SSTC3 (CAS 242422-09-8, also listed as 1242422-09-8) is a synthetic small-molecule activator of casein kinase 1α (CK1α) that functions as a potent inhibitor of WNT/β-catenin signaling [1]. It is classified as a secondary carboxamide with molecular formula C23H17F3N4O3S2 and molecular weight 518.53 g/mol, resulting from condensation of 4-{methyl[4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid with 4-(pyridin-2-yl)-1,3-thiazol-2-amine [2]. SSTC3 binds CK1α with a Kd of 32 nM and inhibits WNT signaling with an EC50 of 30 nM in reporter gene assays [3]. As a second-generation CK1α activator, SSTC3 was developed to overcome the bioavailability limitations of the first-in-class compound pyrvinium while retaining the WNT-inhibitory mechanism and addressing the on-target gastrointestinal toxicity that has hindered clinical development of other classes of WNT inhibitors such as tankyrase inhibitors [4].

Why SSTC3 Cannot Be Substituted with Other CK1α Activators or Generic WNT Inhibitors


SSTC3 occupies a unique position at the intersection of mechanism (CK1α activation) and therapeutic index (minimal gastrointestinal toxicity) that is not shared by other CK1α activators or WNT pathway inhibitors [1]. The first-generation CK1α activator pyrvinium exhibits poor systemic bioavailability, remaining confined to the gastrointestinal tract after oral administration, which limits its utility for targeting extra-intestinal tumors and metastatic disease [2]. Alternative WNT inhibitor classes, particularly tankyrase inhibitors (e.g., G007-LK, also referred to as TANKi), demonstrate overt on-target gastrointestinal toxicity in mouse models due to effects on Wnt-dependent intestinal stem cells, resulting in a limited therapeutic index that may preclude clinical advancement [3]. Other WNT pathway antagonists such as porcupine inhibitors are ineffective against colorectal cancers harboring downstream activating mutations (e.g., APC mutations) [4]. SSTC3's improved pharmacokinetic properties relative to pyrvinium and its reduced gastrointestinal toxicity compared to tankyrase inhibitors represent quantifiable, selection-relevant differentiators that cannot be replicated by generic substitution. Procurement of alternative CK1α activators or WNT inhibitors would yield different experimental outcomes in terms of bioavailability, toxicity profile, and in vivo efficacy in CRC xenograft models.

SSTC3 vs. Alternatives: Quantitative Comparative Evidence for Procurement Decisions


SSTC3 vs. Pyrvinium: Quantified Pharmacokinetic Advantage Enables Systemic Tumor Targeting

SSTC3 demonstrates significantly improved pharmacokinetic properties compared to the first-generation CK1α activator pyrvinium, a differentiation that directly impacts in vivo experimental utility. Whereas pyrvinium exhibits poor systemic bioavailability with serum levels essentially undetectable after oral administration, SSTC3 achieves quantifiable systemic exposure [1]. This pharmacokinetic improvement enabled SSTC3 to inhibit the growth of CRC xenografts in mice, an in vivo efficacy endpoint that pyrvinium could not achieve due to its bioavailability constraints [2].

Pharmacokinetics Bioavailability CRC Xenograft

SSTC3 vs. Tankyrase Inhibitors (G007-LK/TANKi): Quantified Differential in Gastrointestinal Toxicity

In direct comparative in vivo experiments, SSTC3 (15 mg/kg i.p.) exhibited minimal gastrointestinal toxicity compared to the tankyrase inhibitor G007-LK (TANKi, 40 mg/kg i.p.) [1]. Mice treated with SSTC3 did not show significant alterations in intestinal crypt morphology, villus architecture, or Lgr5+ intestinal stem cell marker expression, whereas TANKi treatment resulted in observable intestinal toxicity [2]. Additionally, SSTC3 treatment did not induce body weight loss, a hallmark of on-target Wnt inhibitor toxicity, in contrast to the weight loss associated with tankyrase inhibitor administration [3]. Quantitative RT-PCR analysis of intestinal tissue from treated mice confirmed that SSTC3 did not significantly alter Wnt target gene expression in normal intestine, while TANKi treatment suppressed these genes [4].

Gastrointestinal Toxicity Therapeutic Index WNT Signaling

SSTC3 In Vitro Potency in WNT-Dependent CRC Cell Lines: Comparative EC50 Values

SSTC3 reduces viability of multiple WNT-dependent colorectal cancer cell lines with quantified EC50 values that provide benchmarks for assay design and comparator selection. In 5-day viability assays, SSTC3 exhibited EC50 values of 132 nM in HT29 cells, 63 nM in SW403 cells, and 123 nM in HCT116 cells . These three cell lines represent distinct CRC genetic backgrounds (HT29: BRAF mutant, APC wild-type but WNT-active; SW403: APC mutant; HCT116: CTNNB1 mutant), enabling researchers to evaluate SSTC3 activity across different WNT pathway activation mechanisms. For comparison, SSTC3 also attenuates the growth of Apc mutant intestinal organoids with an EC50 of 2.9 μM [1]. The compound's CK1α binding affinity (Kd = 32 nM) and WNT signaling inhibition (EC50 = 30 nM in reporter gene assays) provide orthogonal potency metrics for experimental calibration [2].

CRC Cell Viability EC50 WNT-Driven Cancer

SSTC3 Efficacy in Patient-Derived Metastatic CRC Xenograft: Therapeutic Potential in Advanced Disease

SSTC3 demonstrates efficacy in a patient-derived xenograft (PDX) model of metastatic colorectal cancer, a disease state for which few therapeutic options exist and that is poorly addressed by alternative WNT pathway inhibitors [1]. Specifically, SSTC3 attenuated the growth of a patient-derived metastatic CRC xenograft harboring KRAS mutations, which are associated with aggressive disease and resistance to EGFR-targeted therapies [2]. This efficacy endpoint is not shared by porcupine inhibitors (ineffective in CRC due to downstream pathway mutations) or pyrvinium (limited by bioavailability) [3]. The PDX model more closely recapitulates human tumor biology than standard cell line xenografts, strengthening the translational relevance of this finding [4].

Metastatic CRC PDX Model KRAS Mutant

SSTC3 Brain Penetration Capability: Differentiating from Pyrvinium for CNS Tumor Applications

SSTC3 demonstrates the ability to penetrate the blood-brain barrier and achieve pharmacologically relevant concentrations in brain tissue, a property that distinguishes it from pyrvinium whose serum levels are essentially undetectable [1]. This brain penetration capability enabled SSTC3 to show efficacy in drug-resistant metastatic medulloblastoma models, a pediatric brain tumor driven by aberrant WNT and SHH signaling [2]. In contrast, pyrvinium's lack of systemic bioavailability precludes its use for any CNS tumor applications [3]. The brain penetration of SSTC3 represents a significant expansion of the therapeutic scope for CK1α activators beyond peripheral tumors [4].

Blood-Brain Barrier Medulloblastoma Brain Penetration

SSTC3 Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation


In Vivo Efficacy Studies in WNT-Driven Colorectal Cancer Xenograft Models

SSTC3 is the appropriate choice for in vivo efficacy studies in CRC xenograft models where systemic drug exposure is required. Unlike pyrvinium, which fails to achieve detectable serum levels, SSTC3's improved pharmacokinetic properties enable inhibition of CRC xenograft growth in mice at 15 mg/kg intraperitoneal dosing [1]. This scenario is particularly suited for evaluating CK1α activation as a therapeutic strategy in APC-mutant, CTNNB1-mutant, or KRAS-mutant CRC models [2].

Chronic Dosing Regimens Requiring Minimal Gastrointestinal Toxicity

SSTC3 is the preferred compound for experimental protocols requiring extended dosing durations or evaluation of WNT pathway modulation without confounding on-target GI toxicity. Direct comparative data show that SSTC3 (15 mg/kg) preserves intestinal crypt morphology and Wnt target gene expression, whereas tankyrase inhibitors (TANKi, 40 mg/kg) induce observable intestinal toxicity and suppress Wnt-dependent intestinal stem cell markers [1]. This differential safety profile supports SSTC3 selection for studies where GI toxicity would limit dosing duration or confound tumor growth measurements [2].

Patient-Derived Xenograft (PDX) Studies in Metastatic and Treatment-Resistant CRC

SSTC3 should be selected for PDX studies involving metastatic CRC, particularly KRAS-mutant tumors resistant to EGFR-targeted therapies [1]. SSTC3's demonstrated efficacy in a patient-derived metastatic CRC xenograft model, combined with its favorable therapeutic index, makes it a suitable tool compound for evaluating CK1α activation in clinically relevant, treatment-resistant disease contexts where few alternative therapeutic strategies exist [2].

CNS Tumor Models Requiring Blood-Brain Barrier Penetration

SSTC3 is indicated for studies in brain tumor models such as medulloblastoma where blood-brain barrier penetration is essential for target engagement [1]. SSTC3's documented brain penetration and efficacy in drug-resistant metastatic medulloblastoma distinguish it from pyrvinium and other non-brain-penetrant CK1α activators, making SSTC3 the compound of choice for investigators studying CNS malignancies with WNT pathway dependency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTC3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.